molecular formula C14H20ClN3O2 B1463600 Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate CAS No. 633283-53-1

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

Cat. No. B1463600
M. Wt: 297.78 g/mol
InChI Key: PTPWQCOLPGLIJS-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It has a molecular weight of 297.78 g/mol . This compound is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of “Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The reaction is stirred with an H2 balloon for 3 hours .


Molecular Structure Analysis

The InChI code for “Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Cl .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” has a melting point of 118 - 119 degrees Celsius . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has zero hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 297.1244046 g/mol . The topological polar surface area is 45.7 Ų .

Safety And Hazards

“Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate” is classified as a GHS07 compound . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P262) .

properties

IUPAC Name

tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPWQCOLPGLIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679745
Record name tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

CAS RN

633283-53-1
Record name tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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